molecular formula C21H22FNO2 B14278510 4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline CAS No. 124534-69-6

4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline

Cat. No.: B14278510
CAS No.: 124534-69-6
M. Wt: 339.4 g/mol
InChI Key: FUTIZZJYOPWKBE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline can undergo various chemical reactions, including:

Scientific Research Applications

4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with DNA and enzymes, leading to the inhibition of essential cellular processes. The quinoline ring structure allows it to intercalate into DNA, disrupting replication and transcription. Additionally, the fluorine atom at the 8-position enhances its binding affinity to target proteins, increasing its potency .

Comparison with Similar Compounds

4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure but different side chains.

    Quinine: Another antimalarial compound with a quinoline core but distinct stereochemistry and functional groups.

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar fluorinated quinoline structure but different substituents on the ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

124534-69-6

Molecular Formula

C21H22FNO2

Molecular Weight

339.4 g/mol

IUPAC Name

4-[2-(4-butoxyphenyl)ethoxy]-8-fluoroquinoline

InChI

InChI=1S/C21H22FNO2/c1-2-3-14-24-17-9-7-16(8-10-17)12-15-25-20-11-13-23-21-18(20)5-4-6-19(21)22/h4-11,13H,2-3,12,14-15H2,1H3

InChI Key

FUTIZZJYOPWKBE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCOC2=C3C=CC=C(C3=NC=C2)F

Origin of Product

United States

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